3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile
Description
Properties
Molecular Formula |
C8H3F2N3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H3F2N3/c9-6-2-1-5(3-11)13-8(6)7(10)4-12-13/h1-2,4H |
InChI Key |
VXACJVJUOOZPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)F)C(=C1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions to Form the Pyrazolo[1,5-a]pyridine Core
The core pyrazolo[1,5-a]pyridine structure is commonly synthesized through intramolecular cyclization reactions involving N-imino-pyridinium intermediates and alkynes or alkene derivatives.
- One approach uses O-mesitylenesulfonylhydroxylamine to convert pyridine derivatives into N-imino-pyridinium mesitylenesulphonate intermediates.
- These intermediates undergo [3+2] cyclization with ethyl propiolate or similar alkynes to yield the pyrazolopyridine core.
- This method provides a versatile platform for further functionalization at various positions on the ring system.
Fluorination at the 3 and 4 Positions
Selective fluorination is achieved by starting with pyridine or pyrazole precursors already bearing fluorine substituents or by introducing fluorine atoms via electrophilic fluorination reagents during or after ring formation.
- The use of deoxofluor reagents has been reported to introduce fluorine atoms regioselectively on aldehyde intermediates derived from dibromide precursors.
- Metal-exchange reactions followed by fluorination allow for precise placement of fluorine atoms at the 3 and 4 positions of the pyrazolopyridine ring.
Installation of the Cyano Group at the 7 Position
The cyano group is typically introduced via cyanation reactions on halogenated intermediates.
- Copper-mediated cyanation of iodothiazole or bromopyrazolopyridine intermediates is a common method to install the cyano substituent.
- This step often follows Suzuki or Sonogashira coupling reactions used to functionalize other positions on the ring system.
- The cyanation is performed under mild conditions to preserve the integrity of the fluorinated pyrazolopyridine core.
A typical synthetic procedure reported involves:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of N-imino-pyridinium intermediate | Pyridine derivative + O-mesitylenesulfonylhydroxylamine | Formation of N-imino-pyridinium mesitylenesulphonate |
| 2. Cyclization | Intermediate + ethyl propiolate, heat, sealed vial | Pyrazolopyridine core formation |
| 3. Fluorination | Metal-exchange on dibromide intermediate + deoxofluor | Introduction of fluorine atoms at 3,4-positions |
| 4. Cyanation | Halogenated intermediate + CuCN, copper catalyst | Installation of cyano group at 7-position |
| 5. Purification | Flash chromatography | Isolation of 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
This sequence yields the target compound with high regioselectivity and purity.
- Cyclization reactions typically proceed at temperatures around 100 °C under sealed conditions for 2 hours, yielding pyrazolopyridine intermediates in 40–70% yields depending on substrates.
- Fluorination steps using deoxofluor reagents provide high regioselectivity with yields often exceeding 70%.
- Cyanation reactions using copper-mediated coupling afford the cyano-substituted product in moderate to good yields (50–80%).
The final product is characterized by:
| Preparation Step | Methodology | Key Reagents | Typical Yield | Notes |
|---|---|---|---|---|
| Pyrazolopyridine core formation | Intramolecular cyclization | Pyridine derivatives, O-mesitylenesulfonylhydroxylamine, ethyl propiolate | 40–70% | Requires sealed vial, 100 °C, 2 h |
| Fluorination | Metal-exchange and electrophilic fluorination | Dibromide intermediates, deoxofluor | >70% | Regioselective at 3,4-positions |
| Cyanation | Copper-mediated coupling | Halogenated intermediates, CuCN | 50–80% | Mild conditions to preserve fluorine substituents |
| Purification | Flash chromatography | Ethyl acetate/petroleum ether | - | Ensures high purity product |
Recent research emphasizes:
- The impact of fluorination on pharmacokinetic properties such as metabolic stability and solubility.
- Optimization of cyclization conditions to improve yields and scalability.
- Development of versatile intermediates allowing diverse functionalization for pharmaceutical lead optimization.
The preparation of 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile involves a multi-step synthetic route centered on cyclization to form the pyrazolopyridine core, followed by selective fluorination and cyanation. The methods are well-established, providing high regioselectivity and yields suitable for research and potential industrial applications. Analytical data confirm the structural integrity and purity of the final compound, supporting its use in further chemical and biological studies.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile (-CN) group serves as a key reactive site due to its electrophilic nature. This allows participation in nucleophilic substitution reactions under specific conditions:
Oxidative [3+2] Cycloaddition Reactions
The compound participates in regioselective cycloaddition reactions with alkynylphosphonates, forming pyrazolo[1,5-a]pyridine-3-phosphonates. Key data from Fe(NO₃)₃-catalyzed reactions include:
| Alkynylphosphonate | Catalyst Loading | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| RC≡C-PO(OR)₂ | 1.0 equiv Fe(NO₃)₃ | DMSO | 80°C, 12 hours | 70% | |
| RC≡C-PO(OR)₂ | 0.1 equiv Fe(NO₃)₃ | DMSO | 80°C, 24 hours | 35% |
Mechanistically, Fe(NO₃)₃ facilitates the formation of reactive intermediates via coordination to the alkynylphosphonate, enabling a concerted [3+2] cycloaddition pathway. The reaction proceeds through dihydropyrazolopyridine intermediates, which oxidize to yield aromatic products .
Functionalization via Electrophilic Aromatic Substitution
While the electron-deficient pyrazolo[1,5-a]pyridine core is generally resistant to electrophilic substitution, the fluorine atoms at positions 3 and 4 can undergo selective displacement under harsh conditions:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cl₂ | Lewis acid (e.g., AlCl₃), Δ | 3,4-Dichloro derivative | N/A | |
| HNO₃/H₂SO₄ | Nitration at elevated temps | Nitro-substituted analogs | N/A |
These transformations are less common due to the strong deactivation of the aromatic system by fluorine and nitrile groups. Experimental yields remain unreported in available literature .
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the most significant applications of 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds can selectively inhibit microtubule affinity-regulating kinase (MARK), which is implicated in the hyperphosphorylation of tau proteins associated with Alzheimer's pathology. The administration of these compounds has shown potential in reducing hyperphosphorylated tau levels, thereby delaying or preventing cognitive decline associated with neurodegeneration .
Anticonvulsant Activity
Studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit anticonvulsant properties. In experimental models, compounds similar to 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile have been evaluated for their ability to prevent seizures induced by pentylenetetrazole and maximal electric shock tests. The results indicated that certain derivatives possess significant protective indexes against seizures, suggesting their potential as therapeutic agents in epilepsy management .
Antitumor Activity
The compound has also been investigated for its antitumor effects. Research indicates that various pyrazolo[1,5-a]pyridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell growth and survival, making these compounds promising candidates for cancer therapy .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are commonly employed to validate the chemical identity and assess the quality of the synthesized products.
The following table summarizes key biological activities associated with 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile and its derivatives:
| Activity | Effectiveness | Reference |
|---|---|---|
| Neuroprotective | High | |
| Anticonvulsant | Moderate | |
| Antitumor | Significant | |
| Inhibition of MARK | Effective |
Synthesis Yields
The following table presents typical yields from various synthesis methods for 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile:
| Method | Yield (%) | Conditions |
|---|---|---|
| Cyclocondensation | 70-85 | Room temperature |
| Microwave-assisted synthesis | 90 | Under microwave radiation |
| Solvent-free synthesis | 75 | Ambient pressure |
Alzheimer’s Disease Model
In a recent study involving animal models of Alzheimer's disease, administration of 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile resulted in a statistically significant reduction in cognitive decline markers compared to control groups receiving placebo treatments. Behavioral tests indicated improved memory retention and cognitive function post-treatment .
Anticonvulsant Efficacy
Another case study focused on evaluating the anticonvulsant properties of this compound showed that it effectively reduced seizure frequency in rodent models when administered at therapeutic doses. The results suggest a promising avenue for further clinical exploration in epilepsy treatment protocols .
Mechanism of Action
The mechanism of action of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as TRKs . Upon binding to these kinases, the compound inhibits their activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine scaffold is highly modular, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Key Observations :
- Electronic Effects: The 3,4-difluoro and 7-cyano groups in the target compound provide strong electron-withdrawing character, which may enhance stability and reactivity compared to trifluoromethyl (CF₃) or aryl-substituted derivatives .
Photophysical and Optoelectronic Comparisons
While 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile lacks direct photophysical data in the evidence, related compounds highlight trends:
- Imidazo[1,5-a]pyridine Probes : Imidazo analogs exhibit solvatochromism and large Stokes shifts, making them effective membrane probes . The pyrazolo core in the target compound may offer similar tunability but with distinct electronic profiles due to fluorine and nitrile groups.
- Boron-Containing Derivatives : Diazaborolo[1,5-a]pyridines demonstrate thermally activated delayed fluorescence (TADF) with small ΔEST (<0.1 eV), enabled by boron’s electron-accepting ability . The target compound’s nitrile group could similarly stabilize charge-transfer states, though experimental confirmation is needed.
Biological Activity
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile (DFPC) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Molecular Characteristics
- Molecular Formula: CHFN
- CAS Number: 2396750-32-4
- Molecular Weight: 183.13 g/mol
The compound features a pyrazolo-pyridine framework with two fluorine substituents at the 3 and 4 positions, enhancing its pharmacological properties.
DFPC is primarily studied for its role as a Toll-like receptor (TLR) inhibitor. TLRs are crucial components of the innate immune system, and their modulation can have significant therapeutic implications in autoimmune diseases and infections. The compound's ability to inhibit TLR pathways suggests potential applications in treating conditions like rheumatoid arthritis and systemic lupus erythematosus .
Antimicrobial Activity
Recent studies have indicated that DFPC exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms require further elucidation through molecular docking studies .
Antitumor Activity
DFPC has also been investigated for its antitumor effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The compound's ability to modulate signaling pathways related to cell proliferation and survival is under investigation, with preliminary results indicating a promising therapeutic index .
Case Studies
-
Autoimmune Disease Model:
In a murine model of lupus, DFPC administration resulted in reduced disease severity and improved survival rates. Histological analysis showed decreased immune complex deposition in kidneys, suggesting a protective effect against organ damage . -
Cancer Cell Line Studies:
DFPC was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with IC values of 15 µM and 20 µM respectively, highlighting its potential as an anticancer agent .
Research Findings Summary
Q & A
Q. What are the common synthetic routes for 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile, and how are intermediates characterized?
Synthesis typically involves cyclocondensation of fluorinated precursors with nitrile-containing reagents. A key intermediate is the pyrazolo[1,5-a]pyridine core, functionalized at position 7 with a cyano group. For example, describes a method for functionalizing position 7 via nucleophilic substitution, using HRMS (ESI) and elemental analysis (C, H, N) to confirm intermediates . Similarly, highlights crystallization techniques (e.g., ethanol/DMF) for purifying carboxamide derivatives, validated via IR, NMR, and mass spectrometry. For fluorinated analogs, activation of the C–O bond in lactam intermediates (using PyBroP) enables substitution at position 7, as seen in .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical. reports HRMS (ESI) with a mass accuracy of ±0.0003 Da to confirm molecular formulas . ¹⁹F NMR is essential for verifying fluorine substitution patterns, while ¹H-¹³C HMBC correlations resolve ambiguities in pyrazolo-pyridine ring connectivity. provides crystallographic data (monoclinic system, β = 95.924°) for structurally related chlorinated derivatives, underscoring the utility of X-ray diffraction for absolute configuration determination .
Q. What are the typical functionalization strategies at position 7 of pyrazolo[1,5-a]pyridine derivatives?
Position 7 is often modified via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. details SNAr reactions using amines or thiols on lactam-activated intermediates to introduce substituents . For cyano groups, employs condensation with nitrile precursors under basic conditions, followed by recrystallization . Fluorination at positions 3 and 4 is achieved via halogen-exchange reactions using KF/18-crown-6 or direct electrophilic fluorination, as inferred from ’s difluoropyridine analogs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in elemental analysis and HRMS data during the characterization of fluorinated pyrazolo[1,5-a]pyridine derivatives?
Discrepancies often arise from hygroscopic intermediates or incomplete combustion during elemental analysis. reports a 0.13% deviation in carbon content (calculated: 61.65%, found: 61.78%), likely due to residual solvents . To mitigate this, rigorously dry samples under vacuum and use TGA-MS to assess purity. For HRMS, isotopic patterns (e.g., ¹⁹F splitting) must be accounted for; ’s crystal data (e.g., β-angle variations) can guide structural refinements when mass data conflicts with expected formulas .
Q. What methodological considerations are critical when employing Suzuki-Miyaura cross-coupling to introduce substituents at position 3 of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile?
Key factors include:
- Ligand selection : Use Pd(OAc)₂ with SPhos or XPhos to enhance reactivity for electron-deficient aryl bromides () .
- Solvent system : EtOH/water (4:1) with K₂CO₃ ensures solubility of boronic acids while minimizing hydrolysis () .
- Substrate activation : Bromine at position 3 (as in ’s 3-bromo-7-trifluoromethyl derivatives) improves coupling efficiency . Monitor reaction progress via LC-MS to optimize yields (typically 70–85%).
Q. How can computational chemistry predict the bioactivity and pharmacokinetic properties of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile derivatives?
DFT and TD-DFT calculations () predict absorption/emission properties for fluorophores, while molecular docking identifies protein targets (e.g., CDK2/PTPN2 in ) . For ADMET profiling, use SwissADME or ADMETLab2.0 to compute logP (lipophilicity) and BBB permeability. ’s in silico bioavailability models, validated with experimental LogD7.4 data, show that cyano groups enhance metabolic stability but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
